molecular formula C23H28FN5O4S2 B11302718 N-(5-tert-butyl-2-hydroxyphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(5-tert-butyl-2-hydroxyphenyl)-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11302718
M. Wt: 521.6 g/mol
InChI Key: GRMUKIKOHDKIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-TERT-BUTYL-2-HYDROXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tert-butyl group, a hydroxyphenyl group, a fluorophenyl group, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(5-TERT-BUTYL-2-HYDROXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonamide and hydroxyphenyl groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired product’s purity and yield. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(5-TERT-BUTYL-2-HYDROXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfonamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Compared to other similar compounds, N-(5-TERT-BUTYL-2-HYDROXYPHENYL)-2-[(5-{[N-(4-FLUOROPHENYL)METHANESULFONAMIDO]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Similar compounds include:

  • N-(2,4-Di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
  • N-(3,5-Dinitro-phenyl)-hydroxylamine These compounds share some structural similarities but differ in their specific functional groups and resulting properties.

Properties

Molecular Formula

C23H28FN5O4S2

Molecular Weight

521.6 g/mol

IUPAC Name

N-(5-tert-butyl-2-hydroxyphenyl)-2-[[5-[(4-fluoro-N-methylsulfonylanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H28FN5O4S2/c1-23(2,3)15-6-11-19(30)18(12-15)25-21(31)14-34-22-27-26-20(28(22)4)13-29(35(5,32)33)17-9-7-16(24)8-10-17/h6-12,30H,13-14H2,1-5H3,(H,25,31)

InChI Key

GRMUKIKOHDKIAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)NC(=O)CSC2=NN=C(N2C)CN(C3=CC=C(C=C3)F)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.